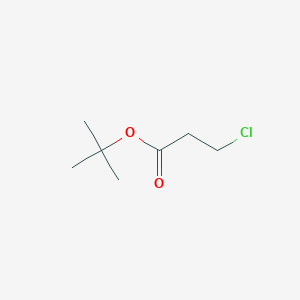

Tert-butyl 3-chloropropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGULCJLBEJUCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335206 | |

| Record name | tert-butyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55710-80-0 | |

| Record name | tert-butyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-chloropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development

Established Synthetic Routes

Traditional methods for synthesizing tert-butyl 3-chloropropanoate (B8744493) are foundational in organic chemistry, offering reliable, albeit sometimes slow, pathways to the desired ester.

The Fischer-Speier esterification is a classic and widely used method for producing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comwikipedia.org This equilibrium-driven process involves refluxing 3-chloropropanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst. wikipedia.org To drive the reaction toward the product, an excess of one reactant (typically the alcohol) is used, or the water byproduct is removed as it forms, often through azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgathabascau.caorganic-chemistry.org

The choice of catalyst is crucial in Fischer esterification. Commonly used catalysts are strong Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as various Lewis acids. wikipedia.orgorganic-chemistry.org Reaction conditions typically involve heating the mixture to reflux for several hours to achieve equilibrium. wikipedia.org While effective, it is important to note that tertiary alcohols like tert-butyl alcohol are susceptible to elimination reactions under strongly acidic and high-temperature conditions, which can lead to the formation of isobutylene as an undesired byproduct. wikipedia.org Milder Lewis acid catalysts, such as scandium(III) triflate, can sometimes be employed to minimize side reactions. wikipedia.org

Below is an interactive table summarizing typical catalytic systems for this transformation.

| Catalyst | Typical Conditions | Key Considerations |

| Sulfuric Acid (H₂SO₄) | Reflux with excess tert-butyl alcohol, 1-10 hours. wikipedia.orgoperachem.com | Strong acid, cost-effective. Potential for dehydration of tert-butyl alcohol. wikipedia.org |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark trap to remove water. wikipedia.org | Solid catalyst, easier to handle than H₂SO₄. Also a strong acid. |

| Lewis Acids (e.g., Sc(OTf)₃) | Can operate under milder conditions compared to Brønsted acids. wikipedia.org | May offer higher selectivity and reduce the risk of alcohol elimination. |

| Hafnium(IV) / Zirconium(IV) salts | Catalyzes direct condensation from a 1:1 mixture of acid and alcohol. organic-chemistry.org | Offers an alternative to traditional strong acid catalysts. |

The mechanism of Fischer esterification is a multi-step, reversible process that exemplifies nucleophilic acyl substitution. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-chloropropanoic acid. This step significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.orgchemguide.co.uk

Nucleophilic Attack: The nucleophilic oxygen atom of tert-butyl alcohol attacks the activated carbonyl carbon. wikipedia.org This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion. wikipedia.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or intermolecular transfer converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester. masterorganicchemistry.comwikipedia.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, tert-butyl 3-chloropropanoate, and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Each step in this mechanism is in equilibrium, which necessitates strategies to shift the reaction towards the products as previously mentioned. athabascau.camasterorganicchemistry.com

An alternative and often more rapid method for ester synthesis involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. This approach typically proceeds in two stages: the formation of 3-chloropropanoyl chloride, followed by its reaction with tert-butyl alcohol.

The conversion of 3-chloropropanoic acid to 3-chloropropanoyl chloride can be readily achieved using common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.orgresearchgate.net The resulting acyl chloride is highly electrophilic and reacts readily with alcohols.

The subsequent reaction between 3-chloropropanoyl chloride and tert-butyl alcohol is a vigorous and generally irreversible nucleophilic acyl substitution. It is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. This prevents the HCl from protonating the alcohol or promoting side reactions. This method avoids the equilibrium limitations of Fischer esterification and typically provides high yields in shorter reaction times and at lower temperatures. athabascau.ca

Interestingly, a related process involves the direct conversion of tert-butyl esters to acid chlorides using reagents like SOCl₂ or phosphorus trichloride (PCl₃), a reaction that is selective for tert-butyl esters over other alkyl esters like methyl or ethyl. researchgate.netorganic-chemistry.orgresearchgate.net

Fischer Esterification of 3-Chloropropanoic Acid with Tert-butyl Alcohol

Advanced Synthesis Strategies and Optimization

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, modern synthetic strategies are being employed.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including esterifications. mdpi.comchempap.orgnih.gov By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times—often from hours to minutes. chempap.orgnih.gov

In the context of synthesizing this compound, a microwave-assisted Fischer esterification could be performed. The sealed-vessel conditions typical of microwave reactors can help to manage volatile reactants and build pressure, further accelerating the reaction rate. The use of a solid-supported acid catalyst could also be combined with microwave heating to simplify product purification. This enhancement in reaction rate is particularly beneficial for reactions involving sterically hindered alcohols like tert-butyl alcohol. The efficiency of MAOS makes it a highly attractive method for process optimization and the rapid generation of compound libraries. nih.govbohrium.com

The table below provides a comparative overview of conventional heating versus microwave-assisted synthesis for a typical esterification reaction.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours (e.g., 2-10 h) wikipedia.orgoperachem.com | Minutes (e.g., 5-15 min) mdpi.combohrium.com |

| Heating Method | Conduction/Convection | Direct dielectric heating |

| Temperature Control | Less precise, potential for hotspots | Highly precise and uniform |

| Yield | Good to excellent | Often comparable or improved |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |

Investigations into Continuous Flow Reactor Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless scale-up. orgsyn.org The application of flow reactors to the synthesis of this compound is a promising area of research aimed at process intensification.

One potential continuous flow approach involves the direct esterification of 3-chloropropanoic acid with isobutylene, facilitated by a solid acid catalyst packed into a column reactor. In such a setup, a solution of 3-chloropropanoic acid in a suitable solvent would be continuously pumped through the heated catalyst bed along with a stream of isobutylene. The product stream would then be collected, and the this compound isolated through distillation. A patent for the continuous synthesis of the related compound, tert-butyl chloroacetate, from chloroacetic acid and isobutylene using a strong acid ion-exchange resin demonstrates the industrial feasibility of this methodology.

Key process parameters that would require optimization in a continuous flow synthesis of this compound include:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation.

Pressure: Elevated pressure is necessary to maintain isobutylene in the liquid phase and enhance its solubility in the reaction mixture.

Flow Rate (Residence Time): The time the reactants spend in contact with the catalyst is critical for achieving high conversion.

A hypothetical study on the influence of these parameters on the space-time yield (STY) of this compound in a packed bed reactor is presented in Table 1.

Table 1: Influence of Process Parameters on Space-Time Yield in Continuous Synthesis This table is illustrative and based on general principles of continuous flow esterification.

| Temperature (°C) | Pressure (bar) | Residence Time (min) | Isobutylene:Acid Ratio | Space-Time Yield (g/L/h) |

|---|---|---|---|---|

| 60 | 5 | 10 | 1.2:1 | 150 |

| 80 | 5 | 10 | 1.2:1 | 250 |

| 80 | 10 | 10 | 1.2:1 | 280 |

| 80 | 10 | 5 | 1.2:1 | 450 |

Catalyst Recycling and Green Chemistry Principles in Synthesis

Catalyst Recycling:

Traditional homogeneous acid catalysts, such as sulfuric acid, are effective for esterification but pose challenges in terms of separation, corrosion, and waste generation. The use of heterogeneous solid acid catalysts is a cornerstone of greening the synthesis of this compound. These catalysts, which can be easily separated from the reaction mixture by filtration, offer significant advantages in both batch and continuous processes.

Potential solid acid catalysts for this reaction include:

Ion-Exchange Resins: Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst-15) are widely used and have shown high activity in various esterification reactions. mdpi.com

Zeolites: These microporous aluminosilicates offer shape selectivity and high thermal stability.

Sulfated Zirconia: A superacidic catalyst that can be highly active even at moderate temperatures.

Functionalized Mesoporous Silicas: Materials like SBA-15 functionalized with sulfonic acid groups provide a high surface area and accessible acid sites. mdpi.com

The reusability of these catalysts is a critical factor for their industrial application. A key challenge is catalyst deactivation, which can occur through poisoning, coking, or leaching of active sites. Regeneration strategies, such as washing with solvents or calcination, are often employed to restore catalytic activity. Table 2 presents hypothetical data on the recyclability of different solid acid catalysts in the synthesis of this compound.

Table 2: Recyclability of Solid Acid Catalysts in this compound Synthesis This table is illustrative and based on typical performance of solid acid catalysts in esterification reactions.

| Catalyst | Fresh Catalyst Yield (%) | Yield after 3 Cycles (%) | Yield after 5 Cycles (%) | Regeneration Method |

|---|---|---|---|---|

| Amberlyst-15 | 95 | 92 | 88 | Solvent Wash |

| H-Beta Zeolite | 88 | 85 | 80 | Calcination |

| Sulfated Zirconia | 92 | 89 | 84 | Calcination |

Green Chemistry Principles:

Beyond catalyst recycling, other green chemistry principles can be applied to the synthesis of this compound. These include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. The direct addition of isobutylene to 3-chloropropanoic acid has a high atom economy.

Use of Safer Solvents: Selecting solvents with low toxicity, environmental persistence, and flammability.

Energy Efficiency: Operating at lower temperatures and pressures, which can be facilitated by highly active catalysts and the efficient heat transfer in flow reactors.

Comparative Analysis of Synthetic Pathways in a Research Context

The choice of a synthetic pathway in a research and development setting depends on a multitude of factors, including yield, purity, scalability, cost, safety, and environmental impact. A comparative analysis of traditional batch synthesis versus a modern continuous flow approach for this compound highlights the trade-offs involved.

Traditional Batch Synthesis:

This method typically involves reacting 3-chloropropanoic acid with an excess of tert-butanol or isobutylene in the presence of a strong mineral acid like sulfuric acid. While straightforward to set up in a laboratory, this approach has several drawbacks:

Long reaction times: Batch reactions can take several hours to reach completion.

Work-up challenges: Neutralization of the acid catalyst and separation of the product from byproducts and unreacted starting materials can be cumbersome.

Safety concerns: The use of corrosive acids and the potential for exothermic reactions require careful handling.

Waste generation: The neutralization step produces a significant amount of salt waste.

Continuous Flow Synthesis:

As discussed previously, a continuous flow process using a solid acid catalyst offers significant potential for improvement. A direct comparison with the batch method reveals several key advantages for the flow approach. A life cycle assessment (LCA) comparing batch and continuous processing for the synthesis of other chemical products has shown that continuous manufacturing can lead to a lower environmental burden, primarily due to reduced equipment cleaning and a smaller plant footprint. researchgate.net

Table 3 provides a semi-quantitative comparison of the two synthetic pathways based on key performance indicators.

Table 3: Comparative Analysis of Batch vs. Continuous Flow Synthesis of this compound This table provides a qualitative and illustrative quantitative comparison.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Time | Long (hours to days) | Short (minutes to hours) |

| Yield | Moderate to High | Potentially Higher |

| Purity | Requires extensive purification | Higher purity product stream |

| Scalability | Difficult, requires reactor redesign | Easier, often by parallelization or longer run times |

| Safety | Higher risk with exothermic reactions and corrosive acids | Inherently safer due to small reaction volumes |

| Waste Generation | High (neutralization salts) | Low (recyclable catalyst) |

| Capital Cost (Lab Scale) | Low | High |

| Operating Cost (Industrial Scale) | High | Potentially Lower |

| Process Control | Limited | Precise control over parameters |

| Illustrative Space-Time Yield | ~10-50 g/L/h | ~150-500 g/L/h |

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The reactivity of tert-butyl 3-chloropropanoate (B8744493) is dictated by the interplay of its two functional groups. The chlorine atom at the 3-position makes the adjacent carbon susceptible to attack by nucleophiles, leading to substitution reactions. Concurrently, the tert-butyl ester group can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.

The carbon-chlorine bond in tert-butyl 3-chloropropanoate is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. This allows for nucleophilic substitution reactions where the chloride ion acts as a leaving group.

Amines and thiols, being effective nucleophiles, readily react with this compound. The lone pair of electrons on the nitrogen atom of an amine or the sulfur atom of a thiol (or more readily, a thiolate anion) attacks the carbon atom bearing the chlorine, displacing the chloride ion in a bimolecular nucleophilic substitution (SN2) mechanism.

With primary and secondary amines, the reaction leads to the formation of the corresponding amino-substituted propanoates. The reaction typically proceeds by the nucleophilic attack of the amine on the C-Cl bond, followed by deprotonation of the resulting ammonium salt by a second equivalent of the amine or a non-nucleophilic base to yield the neutral product.

Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and react efficiently with this compound to form thioether derivatives. The reaction is a classic example of an SN2 displacement, leading to the formation of a new carbon-sulfur bond.

The nucleophilic substitution reactions of this compound with a variety of amines and thiols provide a versatile route to a range of substituted propanoate derivatives. These products are often valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

Below is a table summarizing representative examples of substituted propanoates synthesized from this compound and various nucleophiles.

| Nucleophile | Product |

| Piperidine | Tert-butyl 3-(piperidin-1-yl)propanoate |

| Dimethylamine | Tert-butyl 3-(dimethylamino)propanoate |

| Methylamine | Tert-butyl 3-(methylamino)propanoate |

| Thiophenol (as thiophenoxide) | Tert-butyl 3-(phenylthio)propanoate |

The tert-butyl ester group of this compound can be cleaved through hydrolysis to liberate 3-chloropropanoic acid and tert-butyl alcohol. This reaction can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. jk-sci.com However, the hydrolysis of tert-butyl esters under basic conditions can be significantly slower than that of less sterically hindered esters. The bulky tert-butyl group impedes the approach of the nucleophile to the carbonyl carbon. arkat-usa.orgacs.org This steric hindrance makes the reaction less favorable compared to the acid-catalyzed pathway. arkat-usa.org The reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide, forming a resonance-stabilized carboxylate salt. jk-sci.com

Regardless of whether the hydrolysis is acid- or base-catalyzed, the ultimate products are 3-chloropropanoic acid and tert-butyl alcohol. In the case of base-promoted hydrolysis, the initial product is the carboxylate salt of 3-chloropropanoic acid, which requires a subsequent acidic workup to yield the neutral carboxylic acid.

The formation of these products is a direct consequence of the cleavage of the ester bond and is a fundamental reaction of this class of compounds.

| Hydrolysis Condition | Key Mechanistic Feature | Products |

| Acidic (e.g., aq. HCl, H₂SO₄) | Protonation of carbonyl oxygen, formation of a stable tert-butyl carbocation. libretexts.org | 3-Chloropropanoic acid and Tert-butyl alcohol |

| Basic (e.g., aq. NaOH) | Nucleophilic attack of hydroxide on the carbonyl carbon; sterically hindered. jk-sci.comarkat-usa.org | 3-Chloropropanoate salt and Tert-butyl alcohol |

Hydrolysis of the Ester Linkage

Advanced Mechanistic Studies

The C(sp³)-Cl bond in this compound, while typically less reactive than its sp² or allylic/benzylic counterparts, has been the subject of sophisticated mechanistic investigations aimed at achieving selective and efficient bond functionalization.

The activation of the C-Cl bond in saturated alkyl chlorides like this compound is a formidable challenge in cross-coupling chemistry. Nickel catalysis has emerged as a powerful tool for this purpose, enabling the formation of new carbon-carbon bonds under reductive conditions.

Nickel-catalyzed reductive cross-electrophile coupling provides a robust method for forging C(sp²)-C(sp³) bonds. These reactions typically involve the coupling of an aryl halide and an alkyl halide, using a stoichiometric metallic reductant. Studies on ethyl 3-chloropropanoate, a close analogue of the tert-butyl ester, have demonstrated successful coupling with substituted 2-chloropyridines using manganese dust as the terminal reductant. The reaction proceeds efficiently in the presence of a nickel(II) catalyst and specific ligands.

The generally accepted mechanism for these couplings involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species by the metallic reductant (e.g., Mn or Zn). This Ni(0) complex can then react with either the aryl or alkyl halide. Mechanistic pathways can diverge, but a common proposal involves the oxidative addition of the more reactive aryl halide to Ni(0) to form an Ar-Ni(II)-X intermediate. Concurrently, the alkyl halide can be activated, often through a single-electron transfer (SET) process involving a Ni(I) species, to generate an alkyl radical. This radical is then trapped by the Ar-Ni(II)-X complex, leading to a Ni(III) intermediate, which undergoes reductive elimination to furnish the C(sp²)-C(sp³) coupled product and regenerate a Ni(I) species that continues the catalytic cycle.

Interactive Table: Representative Conditions for Nickel-Catalyzed Reductive Cross-Coupling of Alkyl Chloroesters.

| Component | Example Reagents/Conditions | Role in Reaction |

|---|---|---|

| Alkyl Electrophile | Ethyl 3-chloropropanoate | C(sp³) source |

| Aryl Electrophile | Substituted 2-chloropyridine (B119429) | C(sp²) source |

| Catalyst | Ni(II) source (e.g., NiCl₂(dme)) | Facilitates C-C bond formation |

| Ligand | Bipyridine or other N-based ligands | Modulates reactivity and stability of Ni center |

| Reductant | Manganese (Mn) or Zinc (Zn) dust | Reduces Ni(II) to catalytic Ni(0) species |

| Solvent | Aprotic polar solvents (e.g., DMA, NMP) | Solubilizes reactants and catalyst |

The choice of reductant and the presence of additives are critical for the efficiency and selectivity of nickel-catalyzed cross-electrophile couplings. Manganese (Mn) and zinc (Zn) are the most commonly employed reductants, and their effectiveness is intrinsically linked to their thermodynamic redox potentials in organic solvents. nih.govnih.gov The potential of the reductant must be sufficient to reduce the Ni(II) precatalyst and turn over the catalytic cycle, but an overly strong reductant can lead to undesired side reactions. Studies have shown that for certain substrate pairings, Mn provides superior yields compared to Zn, and vice versa, highlighting the importance of matching the reductant to the specific electronic requirements of the electrophiles. nih.govdigitellinc.com The heterogeneous nature of these metallic reductants can sometimes pose challenges, leading to research into homogeneous reductant systems. digitellinc.com

Lewis acids have been shown, particularly through computational studies, to play a significant role in accelerating key steps of the catalytic cycle, especially oxidative addition. rsc.orgresearchgate.net A Lewis acid can coordinate to the chlorine atom of the C-Cl bond in this compound. This interaction polarizes the bond, making the carbon atom more electrophilic and weakening the C-Cl bond. This "activation" facilitates the oxidative addition to the low-valent nickel center. rsc.org Theoretical investigations reveal that Lewis acids can promote the reaction by enhancing charge transfer from the metal to the substrate or by reducing the Pauli repulsion between the occupied orbitals of the metal and the electrophile during the transition state. rsc.orgresearchgate.net

While direct intramolecular cyclopropanation of this compound via simple base-induced elimination is not a commonly reported pathway, the formation of a cyclopropane ring from related ester structures is a well-established transformation in organic synthesis. These investigations provide mechanistic insight into the potential reactivity of the 3-chloropropanoate scaffold.

One relevant pathway is the Michael-Initiated Ring Closing (MIRC) reaction. For instance, the reaction of α-bromo malonate esters with chalcones, in the presence of a base, proceeds via a conjugate addition followed by an intramolecular Sₙ2 reaction to form a highly functionalized cyclopropane. nih.gov This demonstrates the principle of forming a cyclopropane ring via an intramolecular nucleophilic attack on a carbon bearing a leaving group, a pathway theoretically accessible to 3-chloropropanoate esters if an α-carbanion can be generated and is sufficiently reactive.

Other advanced methods for cyclopropanation of related unsaturated esters involve transition-metal catalyzed intramolecular carbene transfer reactions. rochester.edu In these cases, a diazo group is typically installed on the ester substrate. Upon reaction with a metal catalyst (e.g., rhodium or copper), a metal-carbene is formed, which then undergoes intramolecular addition to a C=C double bond within the same molecule to construct the cyclopropane ring. rochester.edu While this requires significant substrate modification, it underscores the utility of ester scaffolds in the synthesis of cyclopropane rings.

The introduction of stereocenters during the functionalization of this compound is a key area of mechanistic investigation. Nickel-catalyzed asymmetric reductive cross-couplings offer a powerful method for constructing chiral molecules. Research on the coupling of α-chloroesters with aryl iodides has provided valuable insights that are applicable to β-substituted systems like this compound. rsc.org

In these reactions, a chiral ligand, often a bisoxazoline (BiOX) or a related structure, coordinates to the nickel center. rsc.org This chiral catalytic complex orchestrates the approach of the two coupling partners, influencing the stereochemical outcome of the bond-forming step. For example, in the asymmetric arylation of α-chloroesters, it was observed that while a methyl ester substrate gave a moderate yield, the corresponding tert-butyl ester resulted in a lower yield but with significantly higher enantioselectivity (89% ee). rsc.org This suggests that the sterically demanding tert-butyl group can enhance the facial discrimination of the prochiral radical intermediate by the chiral nickel complex, leading to improved stereocontrol.

This principle can be extended to reactions at the β-position of this compound. The formation of a C-C bond at this position would create a new stereocenter. The use of a suitable chiral nickel catalyst could, in principle, control the absolute configuration of this center. The development of such a transformation would rely on the careful design of chiral ligands that can effectively differentiate the enantiotopic faces of the intermediate involved in the C-Cl bond activation and subsequent coupling.

Interactive Table: Effect of Ester Group on Asymmetric Nickel-Catalyzed Arylation of α-Chloroesters.

| α-Chloroester Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Methyl ester | 40 | 84 |

| tert-Butyl ester | 20 | 89 |

Data adapted from related studies on α-chloroesters, illustrating the influence of the ester group on stereoselectivity. rsc.org

Analytical Characterization Techniques for Research Purity and Structure Elucidation

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure of tert-butyl 3-chloropropanoate (B8744493) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For tert-butyl 3-chloropropanoate, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet, typically in the upfield region of the spectrum docbrown.info. The two methylene (B1212753) groups (-CH₂-) adjacent to the ester and the chlorine atom, respectively, will appear as two distinct triplets due to spin-spin coupling with each other.

The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum will show signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the ester carbonyl carbon, and the two methylene carbons. The chemical shift of each carbon is influenced by its local electronic environment docbrown.infolibretexts.org.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| (CH₃)₃C- | ~1.4-1.5 | Singlet | N/A | 9H |

| -C(=O)CH₂- | ~2.8 | Triplet | ~6-7 | 2H |

| -CH₂Cl | ~3.7 | Triplet | ~6-7 | 2H |

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₃C- | ~28 |

| (CH₃)₃C- | ~81 |

| -C(=O)CH₂- | ~43 |

| -CH₂Cl | ~39 |

| -C(=O)O- | ~170 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, the most characteristic absorption bands are those of the ester carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond.

The strong absorption band for the ester carbonyl stretch is typically observed in the region of 1730-1750 cm⁻¹. The C-Cl stretching vibration gives rise to a moderate to strong absorption in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of C-H bonds in the tert-butyl and methylene groups will also be evident from stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 | Medium to Strong |

| C=O (Ester) | Stretching | 1730-1750 | Strong |

| C-O (Ester) | Stretching | 1150-1250 | Strong |

| C-Cl | Stretching | 600-800 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₇H₁₃ClO₂. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with signals separated by two mass units.

A common fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl cation or the loss of isobutylene. The fragmentation of the molecular ion of this compound is expected to show a prominent peak corresponding to the tert-butyl cation ((CH₃)₃C⁺) at a mass-to-charge ratio (m/z) of 57 docbrown.info. Cleavage of the C-Cl bond is another likely fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a mass spectrum for each separated component. This allows for the confirmation of the molecular weight of this compound and an assessment of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. While this compound is amenable to GC-MS, LC-MS can be a valuable complementary technique, particularly for the analysis of less volatile impurities or for formulations of the compound. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed depending on the specific analytical requirements.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS can be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | C₇H₁₃³⁵ClO₂ | 164.06041 |

| [M+2]⁺ (with ³⁷Cl) | C₇H₁₃³⁷ClO₂ | 166.05746 |

Mass Spectrometry (MS) Techniques

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are fundamental in the purification and analysis of synthesized chemical compounds, ensuring that the final product meets the required standards of purity for research and development. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a compound like this compound, which is a moderately polar substance, liquid chromatography is a particularly effective approach.

Column chromatography is a widely employed preparative technique for the purification of organic compounds in a laboratory setting. The process involves a solid stationary phase packed into a glass column, through which a liquid mobile phase, the eluent, is passed to carry the components of the mixture. The separation is based on the differential adsorption of the compounds onto the stationary phase; less polar compounds tend to travel faster down the column with a non-polar eluent, while more polar compounds are retained longer by the polar stationary phase.

For the purification of this compound, silica (B1680970) gel (SiO₂) is a commonly used stationary phase due to its high polarity and porous nature, which provides a large surface area for interaction with the molecules to be separated. The slightly acidic nature of standard silica gel is generally not a concern for the stability of this ester.

The choice of the mobile phase is critical for achieving effective separation. A solvent system is typically selected based on the polarity of the target compound and the impurities present. For this compound, a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether, is often used. The polarity of the eluent is fine-tuned by adjusting the ratio of these solvents to control the rate at which the compound moves through the column.

A typical purification protocol for this compound might involve the following steps:

Preparation of the Column: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

Loading the Sample: The crude this compound, often a residue from a reaction work-up, is dissolved in a minimal amount of a suitable solvent and carefully applied to the top of the silica gel bed.

Elution: The mobile phase is passed through the column. Initially, a low-polarity eluent (e.g., a high ratio of hexanes to ethyl acetate) is used to wash off non-polar impurities. The polarity of the eluent is then gradually increased (gradient elution) to move the desired compound down the column at an appropriate rate, allowing for its separation from more polar impurities that remain adsorbed to the silica gel.

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

The following interactive data table provides an example of a set of conditions that could be used for the purification of this compound using silica gel column chromatography.

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes |

| Initial Eluent Composition | 5% Ethyl Acetate in Hexanes |

| Final Eluent Composition | 20% Ethyl Acetate in Hexanes |

| Column Dimensions | 30 cm length x 3 cm diameter |

| Sample Loading | 1.5 g of crude product |

| Fraction Size | 20 mL |

| Purity before Chromatography | ~85% |

| Purity after Chromatography | >98% |

| Yield of Pure Product | 80-90% |

Applications in Advanced Organic Synthesis and Specialized Research Fields

Building Block in Complex Molecule Synthesis

The dual reactivity of tert-butyl 3-chloropropanoate (B8744493) makes it a fundamental component in the assembly of more intricate organic molecules. The chlorine atom is susceptible to displacement by a wide range of nucleophiles, such as amines and thiols, enabling the introduction of diverse functional groups. Simultaneously, the tert-butyl ester group provides robust protection for the carboxyl group, preventing its participation in undesired side reactions. This protective group can be selectively cleaved later in a synthetic sequence to unmask the carboxylic acid for further manipulation, such as amide bond formation. This strategic use of protection and deprotection is a cornerstone of modern organic synthesis, allowing for the controlled, stepwise construction of complex target molecules.

The compound's utility is further highlighted in its comparison to structural analogs. For instance, while tert-butyl 2-bromopropanoate (B1255678) shows higher reactivity in certain substitution reactions due to bromine being a better leaving group, the specific regiochemistry of tert-butyl 3-chloropropanoate can be advantageous in reducing steric hindrance and influencing reactivity in other contexts. vulcanchem.com

Pharmaceutical Research and Drug Development Intermediates

This compound is a significant intermediate in the synthesis of a wide array of pharmaceutical compounds. lookchem.com Its ability to introduce a three-carbon chain with a latent carboxylic acid function is exploited in the development of various therapeutic agents.

This chemical intermediate has been utilized as a precursor in the synthesis of novel anti-cancer agents. Research has shown its application in creating derivatives that exhibit cytotoxic activity against cancer cell lines. For example, it can be used to introduce specific side chains or functional groups onto a core scaffold, which can enhance the molecule's ability to interact with biological targets relevant to cancer pathology. In the development of L-γ-methyleneglutamic acid amide prodrugs, tert-butyl esters were synthesized and evaluated for their anti-cancer activity on various breast cancer cell lines, demonstrating the role of the tert-butyl ester group in modifying therapeutic candidates. nih.gov

| Target Compound Class | Role of this compound | Key Reaction Type | Reference |

|---|---|---|---|

| Novel cytotoxic agents | Building block for chlorinated derivatives | Nucleophilic Substitution | |

| L-γ-methyleneglutamic acid amide prodrugs | Precursor for tert-butyl ester prodrugs | Esterification (related synthesis) | nih.gov |

| 3,6-diunsaturated 2,5-diketopiperazines | Used in the synthesis of precursors for creating the core DKP structure, although not a direct reactant with the final scaffold. | Intermediate Synthesis | mdpi.com |

The compound serves as a key starting material in the creation of anti-inflammatory drugs. researchgate.net The synthesis of autotaxin inhibitors, which are investigated for their role in reducing inflammation, can involve intermediates derived from related chloro-ester compounds. google.com The propanoate structure is a common motif in various therapeutic molecules, and this compound provides a convenient method for its incorporation.

This compound and its derivatives are employed in the synthesis of antimicrobial agents and peptidomimetics. For instance, derivatives such as Boc-Sar-β-chloro-L-Ala-OBzl, which can be synthesized from precursors related to this compound, have shown antimicrobial activity. In one study, novel phosphonopeptide derivatives incorporating β-chloro-L-alanine were synthesized to act as "suicide substrates" that target specific bacterial enzymes, demonstrating potential as selective inhibitors for various bacterial pathogens. semanticscholar.org The synthesis of these complex molecules often involves the use of a chloro-propanoate backbone to build upon. semanticscholar.org Furthermore, the development of self-degradable antimicrobial polymers has utilized related structures, such as copolymers of t-butyl acrylate (B77674) and 3-butenyl 2-chloropropionate, which are then chemically modified to introduce antimicrobial primary amine groups. acs.orgnih.gov

| Application Area | Specific Example/Target | Role of Chloro-propanoate Structure | Reference |

|---|---|---|---|

| Antimicrobial Agents | Phosphonopeptide derivatives | Precursor for β-chloro-L-alanine component | semanticscholar.org |

| Peptidomimetics | Enzyme inhibitors | Used in solid-phase peptide synthesis to create non-natural backbones | diva-portal.org |

| Antimicrobial Polymers | Self-degradable polyacrylates | Monomer precursor (related structure) | acs.orgnih.gov |

In the field of medical diagnostics, functionalized polymers are crucial for creating targeted contrast agents for techniques like magnetic resonance imaging (MRI). While direct synthesis examples using this compound are not prominent, the synthesis of functional copolymers for such applications often involves monomers with reactive groups and protecting groups. For example, copolymers designed to coat gadolinium metal-organic framework nanoparticles for targeted MRI have been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization, employing monomers with reactive succinimide (B58015) functionalities. researchgate.net The principles of using protected functional groups, like the tert-butyl ester in this compound, are fundamental to the synthesis of these complex macromolecular imaging agents. mdpi.comrsc.org

Research into treatments for complex diseases like Alzheimer's has led to the development of multi-target inhibitors. In the synthesis of Notopterol derivatives designed to inhibit AChE, BACE1, and GSK3β, key intermediates are often synthesized through multi-step sequences. acs.org One synthetic route involves reacting a core molecule with reagents like 1,3-dibromopropane (B121459) and subsequently with protected amines such as 4-tert-butoxycarbonyl aminopiperidine. acs.org The tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butyl ester in its function as a protecting group, is critical in these syntheses. It is removed in a later step using trifluoroacetic acid to yield a key intermediate for further functionalization. acs.org This highlights the importance of tert-butyl-based protecting groups in the synthesis of complex, biologically active molecules.

Agrochemical Research and Development

In the agrochemical sector, this compound serves as a key precursor for the synthesis of new active compounds designed for crop protection. Its utility lies in its bifunctional nature, allowing for the systematic construction of more complex molecules.

The primary role of this compound in this field is as an intermediate in the synthesis of novel herbicides and pesticides. The compound itself is not the active agent but provides a foundational three-carbon chain that can be chemically modified. The chlorine atom at the C-3 position acts as a reactive handle for introducing specific functionalities that impart biological activity. Researchers utilize this building block to construct potential agrochemical candidates that are then screened for their efficacy against various weeds and pests.

The incorporation of active ingredients into a final agrochemical product using this compound is primarily achieved through nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing it to be displaced by a wide range of nucleophiles. This strategy is fundamental to its application and allows for the attachment of different toxophores or functional groups essential for the molecule's herbicidal or pesticidal action.

For example, a nucleophile (Nu⁻), representing a core component of a desired active ingredient, can react with this compound to form a new carbon-nucleophile bond. The tert-butyl ester group can then be retained or hydrolyzed to the corresponding carboxylic acid in a subsequent step, providing another point for modification or for tuning the final product's solubility and transport properties within the target organism.

| Feature | Chemical Role | Significance in Agrochemicals |

|---|---|---|

| 3-Chloropropyl Moiety | Electrophilic substrate for nucleophilic substitution. | Allows for the attachment of diverse functional groups and pharmacophores required for biological activity. |

| Tert-butyl Ester Group | A sterically hindered protecting group for the carboxylic acid functionality. | Prevents unwanted side reactions at the carboxyl group during the modification of the chloro-substituent and can influence the solubility and stability of intermediates. |

Chiral Synthesis and Resolution Research

While this compound is an achiral molecule, its derivatives and related compounds are relevant in the field of stereochemistry, particularly in the synthesis of enantiomerically pure molecules and the separation of racemic mixtures.

The asymmetric synthesis of natural products often requires chiral building blocks to construct complex stereogenic centers. While direct application of this compound in the synthesis of the bark beetle pheromone ipsdienol (B1210497) is not prominently documented, closely related esters have proven instrumental. For instance, research has shown that ethyl 3-chloropropionate can be used as a starting material for the synthesis of both (R)- and (S)-ipsdienols. researchgate.net In these syntheses, the chloro-ester undergoes a series of transformations, including cyclopropanation, to generate key intermediates. researchgate.net

Another synthetic approach toward ipsenol, a related pheromone, involved an asymmetric aldol (B89426) reaction using tert-butyl acetate (B1210297), highlighting the utility of tert-butyl esters in controlling stereoselectivity in other contexts. csic.es The principles demonstrated with these related compounds suggest the potential utility of this compound as a precursor in similar synthetic strategies, although specific examples are not widely reported.

| Target Molecule | Reagent Used | Reference |

|---|---|---|

| (R)- and (S)-Ipsdienol | Ethyl 3-chloropropionate | researchgate.net |

| (S)-(-)-Ipsenol | tert-Butyl acetate | csic.es |

Enantiomer resolution by diastereomeric salt formation is a classical and widely used technique to separate racemic mixtures. libretexts.org This method involves reacting a racemic mixture, typically an acid or a base, with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. libretexts.org

This compound is not chiral and cannot be resolved itself. However, it can be readily hydrolyzed under acidic conditions to yield 3-chloropropanoic acid. If a synthetic process produced a racemic but substituted version of this acid (e.g., 2-alkyl-3-chloropropanoic acid), the resulting mixture of enantiomeric acids could be resolved using this technique. The process would involve:

Reacting the racemic acid with an enantiomerically pure chiral base (e.g., (R)-1-phenylethanamine).

This reaction forms a mixture of two diastereomeric salts: (R-acid • R-base) and (S-acid • R-base).

These salts are separated based on their differential solubility in a suitable solvent.

Finally, treatment of each separated diastereomeric salt with a strong acid regenerates the pure enantiomers of the carboxylic acid.

While specific studies detailing the resolution of a racemic acid derived directly from this compound via this method are not prevalent, the resolution of its positional isomer, 2-chloropropionic acid, and its derivatives is a well-established practice, demonstrating the applicability of this fundamental chemical principle. libretexts.orggoogle.com

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry serves as a powerful lens to magnify the molecular intricacies of tert-butyl 3-chloropropanoate (B8744493), offering insights into its reactivity and behavior that complement experimental findings. These computational approaches allow for the detailed examination of reaction mechanisms, the origins of selectivity, and the influence of the molecule's three-dimensional structure on its chemical properties.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Functionalization

The functionalization of tert-butyl 3-chloropropanoate (B8744493) is a cornerstone of its utility. Future research is increasingly focused on developing innovative catalytic systems that offer higher efficiency, selectivity, and scalability.

Transition metal catalysis, particularly with palladium and nickel, continues to be a fertile ground for innovation. acs.orgacs.org Research is geared towards designing new ligands that can enhance catalyst performance, even for challenging cross-coupling reactions. acs.orgresearchgate.netacs.org For instance, the development of robust ligands can enable the use of previously unreactive coupling partners and improve the efficiency of forming carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org The goal is to create catalytic systems that are not only highly active but also operate under milder conditions, minimizing side reactions and energy consumption. researchgate.net

Table 1: Areas of Advancement in Catalysis for Tert-butyl 3-chloropropanoate Functionalization

| Catalytic System | Research Focus | Potential Advantages |

| Transition Metal Catalysts (Pd, Ni) | Development of novel and robust ligands. acs.orgresearchgate.netacs.org | Increased efficiency, broader substrate scope, milder reaction conditions. |

| Biocatalysts (Enzymes) | Exploration of enzymes for selective transformations. researchgate.net | High selectivity, environmental benignity, operation under mild conditions. researchgate.net |

| Organocatalysts | Design of metal-free catalytic systems. | Avoidance of metal contamination, cost-effectiveness. |

Enzymes are emerging as powerful "green" alternatives to traditional metal-based catalysts. researchgate.net Their high selectivity and ability to operate under mild aqueous conditions make them ideal for the sustainable functionalization of molecules like this compound. Future work will likely involve screening for and engineering enzymes with tailored activities for specific transformations of this substrate.

Exploration of Sustainable and Environmentally Benign Synthetic Processes

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. For this compound, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

A key area of focus is the replacement of conventional catalysts with more environmentally friendly alternatives. This includes the use of solid acids and ionic liquids, which can often be recycled and reused, reducing catalyst waste. dokumen.pub Ionic liquids, in particular, offer the potential for unique reactivity and can serve as both the solvent and the catalyst, simplifying reaction setups. dokumen.pub

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch processing to continuous flow manufacturing represents a significant trend in modern chemical synthesis. Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved scalability. researchgate.net

For the synthesis and functionalization of this compound, continuous flow reactors can lead to shorter reaction times and higher yields. researchgate.net The precise control over reaction parameters in a microreactor setting allows for rapid optimization and can facilitate reactions that are difficult to control in large batch reactors. researchgate.net

Furthermore, the integration of flow chemistry with automated synthesis platforms, often controlled by sophisticated software and robotics, is a major area of future development. This automation allows for high-throughput screening of reaction conditions and catalysts, accelerating the discovery of new synthetic methodologies for this compound and its derivatives.

Expansion into New Material Science Applications

While this compound is a well-established intermediate in pharmaceuticals and agrochemicals, its potential in material science is an expanding frontier of research. The unique chemical handles of this molecule—the reactive chlorine atom and the tert-butyl ester group—make it a valuable building block for the synthesis of advanced polymers and functional materials.

One emerging application is in the development of "smart" polymers that can respond to external stimuli such as pH or temperature. mdpi.com For example, this compound can be used to introduce specific functionalities into polymer chains, which can then be modified to create materials for drug delivery systems or sensors. mdpi.com The tert-butyl ester group can be selectively removed under acidic conditions, providing a convenient method for altering the properties of the polymer after its initial synthesis. vulcanchem.com

Research is also exploring the use of this compound in the synthesis of degradable polymers. By incorporating this monomer into a polymer backbone, it may be possible to create materials that break down under specific conditions, which is crucial for applications such as biodegradable plastics and temporary medical implants. rsc.org

Table 2: Potential Material Science Applications of this compound

| Application Area | Role of this compound | Potential Impact |

| Smart Polymers | Introduction of functional groups for stimuli-responsive behavior. mdpi.com | Development of advanced drug delivery systems and sensors. |

| Degradable Polymers | Incorporation of cleavable linkages into the polymer backbone. rsc.org | Creation of environmentally friendly plastics and biomedical materials. |

| Functional Coatings | Modification of surfaces to impart specific properties. | Enhanced biocompatibility, anti-fouling, or catalytic activity. |

| Polymer-Drug Conjugates | Linker for attaching therapeutic agents to polymer backbones. mdpi.com | Improved drug stability, targeted delivery, and controlled release. |

Advanced Spectroscopic and Spectrometric Method Development for In-Situ Monitoring

To fully realize the potential of advanced synthetic methods like flow chemistry, real-time monitoring of reactions is essential. The development of sophisticated analytical techniques that can provide in-situ information about reaction kinetics, intermediates, and product formation is a critical area of future research.

For reactions involving this compound, techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are becoming increasingly powerful. acs.org These methods allow chemists to "watch" a reaction as it happens, providing invaluable data for process optimization and mechanistic understanding.

Mass spectrometry, particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is also vital for the detailed analysis of reaction mixtures. semanticscholar.org The development of new ionization techniques and high-resolution mass analyzers will further enhance the ability to identify and quantify trace impurities and byproducts, ensuring the quality and purity of the final products derived from this compound. The use of soft ionization mass spectrometry is particularly promising for the analysis of polymers derived from this compound, as it allows for the characterization of large molecules with minimal fragmentation. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.